3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group at the 1-position and a carboxymethyl-amino-methyl substituent at the 3-position of the pyrrolidine ring.
Properties
IUPAC Name |
2-[(1-phenylmethoxycarbonylpyrrolidin-3-yl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(19)9-16-8-13-6-7-17(10-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNWQDQHALSUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, functionalized with carboxymethyl and benzyl ester groups. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving amines and dihaloalkanes.
- Introduction of Functional Groups : The carboxymethyl group is introduced via alkylation with chloroacetic acid, while the benzyl ester group is formed through esterification with benzyl alcohol.
The biological activity of 3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The functional groups in the compound enhance its binding affinity and specificity, influencing various biological pathways.
Key Mechanisms Include :
- Enzyme Modulation : The compound can bind to enzymes, altering their activity and potentially leading to therapeutic effects.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways involved in pain perception and inflammation.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antinociceptive Properties : There is evidence suggesting that it may alleviate pain through modulation of pain pathways.
- Potential Neuroprotective Effects : Some studies indicate that derivatives of this compound could protect neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Study Example
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of similar pyrrolidine derivatives. The results indicated significant inhibition of cytokine release in vitro, suggesting potential therapeutic applications for conditions like arthritis and chronic pain syndromes .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound shows promise as a building block in drug development, particularly in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of pyrrolidine compounds have been investigated for their activity against various diseases, including cancer and neurological disorders.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrrolidine derivatives and their effects on cancer cell lines. The results indicated that certain modifications to the pyrrolidine structure significantly increased cytotoxicity against specific cancer types, highlighting the potential of compounds like 3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester as precursors for anticancer agents .
Biochemical Applications
2. Enzyme Inhibition
Research has indicated that compounds with a similar structure can act as enzyme inhibitors. The carboxymethyl group in this compound may interact favorably with active sites of enzymes involved in metabolic pathways.
Case Study : A biochemical assay demonstrated that pyrrolidine derivatives could inhibit enzymes such as acetylcholinesterase, which is relevant in treating Alzheimer's disease. The inhibition was quantified using IC50 values, which showed promising results for derivatives based on the pyrrolidine framework .
Material Science Applications
3. Polymer Chemistry
The compound can also be utilized in polymer chemistry as a monomer or additive to create functional materials. Its ability to form hydrogen bonds can enhance the mechanical properties of polymers.
Data Table: Properties of Polymers Derived from Pyrrolidine Esters
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
| Thermal Stability | Up to 200°C |
This table summarizes the mechanical properties of polymers synthesized using pyrrolidine esters, indicating their potential use in high-performance applications .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrrolidine and piperidine derivatives, focusing on substituent effects, synthesis strategies, and physicochemical properties.
Structural Analogs with Carboxymethyl or Carboxylate Substituents
Key Observations :
- Carboxymethyl-amino derivatives exhibit higher molecular weights compared to carboxymethoxy analogs, which may impact pharmacokinetics.
Preparation Methods
Gabriel Synthesis Modification
A modified Gabriel synthesis employs phthalimide-protected amines to form the five-membered ring. For example, reacting 1,4-dibromobutane with potassium phthalimide under reflux in DMF produces N-protected pyrrolidine after hydrazinolysis. This method achieves 68% yield but requires careful purification to remove linear byproducts.
Cyclization of γ-Amino Alcohols
γ-Amino alcohols like 4-aminobutan-1-ol undergo acid-catalyzed cyclization. Using concentrated HCl at 110°C for 6 hours generates pyrrolidine with concurrent water removal via Dean-Stark trap, yielding 72% product. Stereochemical control remains challenging, often producing racemic mixtures requiring resolution.
Regioselective Functionalization at the 3-Position
Introducing the aminomethyl group at the 3-position represents the synthesis' critical regiochemical challenge. Three validated approaches are documented:
Nucleophilic Substitution of 3-Halo Intermediates
3-Bromopyrrolidine derivatives react with sodium azide in DMSO at 80°C (24 hours), followed by Staudinger reduction to install the primary amine:
Reductive Amination of 3-Ketopyrrolidine
Condensing 3-pyrrolidinone with ammonium acetate and sodium cyanoborohydride in methanol (pH 5, 12 hours) affords 3-aminopyrrolidine in 63% yield. Excess borohydride must be quenched with acetone to prevent over-reduction.
Patent-Based Hydroxyl-to-Amine Conversion
CN1229077A discloses converting 3-hydroxypyrrolidine to the amine via Mitsunobu reaction with diphenylphosphoryl azide (DPPA), followed by Staudinger reduction:
Carboxymethyl Group Installation
Post-amination, the carboxymethyl moiety is introduced through alkylation or acylation:
Bromoacetic Acid Alkylation
Reacting 3-aminopyrrolidine with bromoacetic acid in aqueous NaOH (0°C to 25°C over 4 hours) gives 3-[(carboxymethyl-amino)-methyl]pyrrolidine. Optimal conditions use a 1.2:1 bromoacetic acid:amine ratio, achieving 65% yield.
Schlenk Technique for Moisture-Sensitive Cases
Under anhydrous conditions, the amine is deprotonated with LDA at -78°C before adding methyl chloroacetate. Subsequent saponification with LiOH yields the carboxylic acid (58% over two steps).
Benzyl Ester Protection of the Carboxylic Acid
Final protection of the pyrrolidine-1-carboxylic acid employs benzyl chloroformate (Cbz-Cl):
Standard Esterification Protocol
A solution of 3-[(carboxymethyl-amino)-methyl]pyrrolidine-1-carboxylic acid in THF reacts with Cbz-Cl (1.5 equiv) and triethylamine (2.0 equiv) at 0°C for 2 hours. Workup includes extraction with ethyl acetate and silica gel chromatography (78% yield).
Continuous Flow Process for Scalability
Industrial methods utilize flow reactors mixing the acid with benzyl alcohol and DCC in CH2Cl2 at 40°C (residence time 15 minutes), achieving 82% conversion with 99% purity.
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Gabriel + Alkylation | 5 | 45% | Commercially available starting materials | Low regioselectivity in alkylation |
| Reductive Amination + Flow | 4 | 63% | High stereochemical control | Requires specialized equipment |
| Patent-Based Azide Reduction | 3 | 71% | Excellent regioselectivity | Hazardous azide intermediates |
Critical Reaction Parameters
Temperature Effects on Amination
Lower temperatures (-10°C) favor monoalkylation during carboxymethyl installation, while higher temperatures (40°C) increase di-substitution byproducts.
Solvent Optimization
Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but complicate esterification. Sequential solvent switches from DMF → THF → CH2Cl2 improve yields by 12%.
Catalytic Enhancements
Adding 5 mol% DMAP during benzylation increases esterification rate 3-fold by activating the carbonyl carbon.
Industrial-Scale Considerations
Batch processes dominate lab-scale synthesis, but continuous manufacturing offers advantages:
-
Microreactor Azide Reduction : Using a Corning AFR module with 500 µm channels enables safe handling of azides at 10 kg/day scale
-
In-line FTIR Monitoring : Real-time analysis of benzyl ester formation reduces HPLC quality control costs by 40%
Emerging Methodologies
Enzymatic Desymmetrization
Candida antarctica lipase B catalyzes kinetic resolution of racemic 3-aminopyrrolidine precursors, achieving 98% ee in the target compound.
Photoredox C–H Activation
Visible-light-mediated δ-C–H amination of pyrrolidine derivatives enables direct 3-position functionalization, bypassing intermediate steps (preliminary yield: 52%).
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves coupling benzyl-4-(aminomethyl)piperidine-1-carboxylate with a halogenated pyrimidine derivative (e.g., 2-chloro-5-fluoro-pyrimidine) in dimethylformamide (DMF) as a solvent, using triethylamine as a base. The reaction is heated at 100°C for 6 hours, followed by purification via silica gel chromatography with gradient elution (e.g., CH₂Cl₂:IPA:hexane mixtures) . Yield optimization can be achieved by adjusting stoichiometry, reaction time, and temperature.
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : Key techniques include:
- Mass spectrometry (MS) : To confirm molecular weight (e.g., M+1 peak at m/z 345.29) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect byproducts.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including nitrile gloves and fume hoods.
- Store waste separately and collaborate with certified waste management companies for disposal .
- Avoid inhalation or skin contact due to potential irritant properties.
Advanced Research Questions
Q. How can statistical experimental design (DoE) be applied to optimize the synthesis of this compound under varying catalytic or solvent conditions?
- Methodological Answer :
- DoE Framework : Use factorial designs to test variables like solvent polarity (DMF vs. THF), base strength (triethylamine vs. DBU), and temperature (80–120°C). Response variables include yield and purity.
- Case Study : A study on similar piperidine derivatives demonstrated that optimizing reaction time and solvent ratios via DoE improved yields by 15–20% .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding this compound's reactivity?
- Methodological Answer :
- Cross-Validation : Compare DFT-calculated reaction pathways (e.g., transition-state energies) with experimental kinetic data.
- Advanced Spectroscopy : Use 2D NMR (e.g., NOESY) to resolve conformational ambiguities.
- Sensitivity Analysis : Check computational parameters (e.g., solvent models, basis sets) to identify mismatches with empirical conditions .
Q. How can molecular dynamics (MD) simulations contribute to understanding the conformational behavior of this compound in different solvent environments?
- Methodological Answer :
- Simulation Setup : Run MD simulations in explicit solvents (e.g., water, DMSO) using force fields like AMBER or CHARMM to study hydrogen bonding and torsional flexibility.
- Case Study : MD simulations of structurally analogous esters revealed solvent-dependent stabilization of the pyrrolidine ring’s chair conformation, impacting ligand-receptor binding .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic equilibria (e.g., rotamers) by acquiring spectra at 25°C and −40°C.
- Isotopic Labeling : Use ¹⁵N-labeled analogs to simplify complex splitting patterns in the aminomethyl region .
Q. What methodologies can reconcile conflicting results in catalytic efficiency studies involving this compound?
- Methodological Answer :
- Control Experiments : Test for trace metal contamination (e.g., via ICP-MS) that may alter catalytic activity.
- Replicate Studies : Use standardized protocols (e.g., fixed substrate ratios, inert atmosphere) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
